N-benzyl-N-(3-nitrophenyl)pyridine-3-carboxamide
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Overview
Description
N-benzyl-N-(3-nitrophenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of carboxamides It features a pyridine ring substituted with a benzyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(3-nitrophenyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with benzylamine and 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(3-nitrophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: The major product would be the corresponding nitro compound.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would depend on the substituents introduced.
Scientific Research Applications
N-benzyl-N-(3-nitrophenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-N-(3-nitrophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzyl group can enhance the compound’s binding affinity to certain receptors or enzymes. The pyridine ring can also interact with various biological molecules, facilitating the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(4-nitrophenyl)pyridine-3-carboxamide: Similar structure but with the nitro group in the para position.
N-benzyl-N-(3-nitrophenyl)pyridine-2-carboxamide: Similar structure but with the carboxamide group in the 2-position of the pyridine ring.
Uniqueness
N-benzyl-N-(3-nitrophenyl)pyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The combination of the benzyl and nitrophenyl groups with the pyridine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-benzyl-N-(3-nitrophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(16-8-5-11-20-13-16)21(14-15-6-2-1-3-7-15)17-9-4-10-18(12-17)22(24)25/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKUSLJJCICSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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